molecular formula C14H13N3O3 B12986436 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid

3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid

Cat. No.: B12986436
M. Wt: 271.27 g/mol
InChI Key: QFYVKZUZXRTRED-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system that includes both imidazole and pyrimidine rings, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the synthesis may involve steps such as nitration, reduction, and cyclization to form the imidazole and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid apart is its fused ring system, which combines both imidazole and pyrimidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)propanoic acid

InChI

InChI=1S/C14H13N3O3/c1-8-9(6-7-12(18)19)13(20)17-11-5-3-2-4-10(11)16-14(17)15-8/h2-5H,6-7H2,1H3,(H,15,16)(H,18,19)

InChI Key

QFYVKZUZXRTRED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCC(=O)O

Origin of Product

United States

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